molecular formula C10H17NO B14486128 [(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol CAS No. 65266-34-4

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol

Cat. No.: B14486128
CAS No.: 65266-34-4
M. Wt: 167.25 g/mol
InChI Key: GAFZBOMPQVRGKU-SMILAEQMSA-N
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Description

[(2S,5R)-5-Ethenyl-1-azabicyclo[222]octan-2-yl]methanol is a compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol typically involves the use of specific starting materials and reagents. One common method involves the reaction of a suitable bicyclic precursor with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further use.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or hydrocarbons.

Scientific Research Applications

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol: A related compound with similar structural features but different functional groups.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure but similar biological activity.

Uniqueness

[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol is unique due to its specific bicyclic structure and the presence of an ethenyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65266-34-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol

InChI

InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9?,10-/m0/s1

InChI Key

GAFZBOMPQVRGKU-SMILAEQMSA-N

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@H]2CO

Canonical SMILES

C=CC1CN2CCC1CC2CO

Origin of Product

United States

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